2-Bromo-5-hexylthiophene

Organic Electronics Polymer Synthesis Branched Polythiophenes

2-Bromo-5-hexylthiophene (CAS: 211737-28-9), also referred to as 5-Bromo-2-hexylthiophene, is a heterocyclic organic compound with the molecular formula C10H15BrS and a molecular weight of 247.19 g/mol. It is a monobrominated thiophene derivative featuring a hexyl chain at the 5-position and a bromine atom at the 2-position.

Molecular Formula C10H15BrS
Molecular Weight 247.2 g/mol
CAS No. 211737-28-9
Cat. No. B1278347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-hexylthiophene
CAS211737-28-9
Molecular FormulaC10H15BrS
Molecular Weight247.2 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(S1)Br
InChIInChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-8-10(11)12-9/h7-8H,2-6H2,1H3
InChIKeyLSIYDKGTGHFTFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-hexylthiophene (CAS 211737-28-9): Key Building Block for Regioregular Conjugated Polymers


2-Bromo-5-hexylthiophene (CAS: 211737-28-9), also referred to as 5-Bromo-2-hexylthiophene, is a heterocyclic organic compound with the molecular formula C10H15BrS and a molecular weight of 247.19 g/mol . It is a monobrominated thiophene derivative featuring a hexyl chain at the 5-position and a bromine atom at the 2-position. This compound appears as a colorless to light yellow clear liquid with a density of 1.231 g/mL at 25 °C, a boiling point of 274 °C (or 86 °C/0.38 mmHg under reduced pressure), and a refractive index of n20/D 1.529 . It serves primarily as a monomeric precursor in cross-coupling reactions, including Suzuki-Miyaura, Stille, and Kumada couplings, for the synthesis of regioregular thiophene-based conjugated polymers used in organic electronics .

Why 2-Bromo-5-hexylthiophene (CAS 211737-28-9) Cannot Be Replaced by Other Bromo-alkylthiophenes in Precision Synthesis


Bromo-alkylthiophenes are not interchangeable monomers. The specific position of the bromine and alkyl substituents on the thiophene ring dictates the regiochemistry of cross-coupling reactions, which in turn determines the regioregularity, electronic properties, and ultimately the performance of the resulting conjugated polymers . For instance, substituting 2-bromo-5-hexylthiophene with the more common 2-bromo-3-hexylthiophene fundamentally alters the polymerization pathway and the microstructure of the product. The 2,5-substitution pattern of the target compound is essential for synthesizing specific co-polymer architectures, such as branched polythiophenes and well-defined oligomers, which cannot be accessed using 2,3-substituted monomers [1]. Furthermore, the precise placement of the hexyl chain influences solubility and solid-state packing. The following evidence demonstrates that choosing 2-bromo-5-hexylthiophene is not a matter of vendor preference but a critical decision point dictated by the desired polymer architecture and synthetic efficiency.

Quantitative Evidence for Differentiating 2-Bromo-5-hexylthiophene (CAS 211737-28-9) from Closest Analogs


Polymer Architecture Control: Divergent Synthesis of Branched Polythiophenes Enabled by 2,5-Substitution Pattern

2-Bromo-5-hexylthiophene enables the synthesis of branched bithiophene monomers (5HBTh) via Suzuki coupling with 3-thienylboronic acid. This specific branched architecture cannot be obtained using 2-bromo-3-hexylthiophene, which yields linear head-to-tail polymers. The resulting poly(5HBTh) exhibited an absorption maximum at a longer wavelength compared to its linear analogs due to enhanced intramolecular charge transfer interactions [1].

Organic Electronics Polymer Synthesis Branched Polythiophenes

Synthetic Efficiency: High-Yield Bromination Route for 2-Bromo-5-hexylthiophene via 4-Bromo-2-hexylthiophene Intermediate

A synthetic route to 2-bromo-5-hexylthiophene has been demonstrated via the synthesis of 4-bromo-2-hexylthiophene as an intermediate. This step proceeds with an exceptionally high yield of approximately 97% [1]. This high-yielding route provides a reliable and efficient method for obtaining the target compound, which is critical for ensuring cost-effective and scalable procurement for materials research.

Process Chemistry Halogenation Monomer Synthesis

Precision End-Capping: Synthesis of Well-Defined Head-to-Tail Oligothiophenes via 2,5-Substitution

2-Bromo-5-hexylthiophene is specifically utilized as a precursor for the synthesis of well-defined head-to-tail (HT) type oligothiophenes, which are critical components in high-technology applications such as organic light-emitting diodes (OLEDs). Its 2,5-substitution pattern ensures the precise regiochemistry required for constructing these uniform oligomeric sequences . In contrast, 2-bromo-3-hexylthiophene is primarily employed in the synthesis of end-capped regioregular poly(3-hexylthiophene) polymers , highlighting a divergence in application based solely on substitution pattern.

Oligothiophene Synthesis Organic Semiconductors OLED Materials

Differentiation by Substituent Position: Distinct Optical Properties of Branched Polythiophenes

The presence and specific position of the n-hexyl chain in polymers derived from 2-bromo-5-hexylthiophene directly influence monomer polymerizability and the optoelectronic properties of the resulting branched polythiophenes. Studies on terthiophene monomers prepared from 5HBTh (derived from 2-bromo-5-hexylthiophene) show that the absorption and emission spectra of the final polymers are dependent on the hexyl chain position. Specifically, poly(5''DHTTh) exhibited a red-shifted absorption and emission compared to poly(4,5''DHTTh) [1]. This demonstrates that the precise substitution pattern on the starting monomer is not a trivial detail but a tunable parameter for engineering the optical properties of advanced materials.

Optoelectronic Properties Structure-Property Relationship Polymer Characterization

Key Research and Industrial Application Scenarios for 2-Bromo-5-hexylthiophene (CAS 211737-28-9)


Synthesis of Branched Conjugated Polymers for Optoelectronics

As demonstrated by Takagi et al. (2009), 2-bromo-5-hexylthiophene is the essential monomer for preparing branched bithiophene and terthiophene monomers via Suzuki coupling [1]. These branched monomers yield polymers with distinct optoelectronic properties, including red-shifted absorption and emission spectra, making them valuable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) where precise control over the polymer's optical bandgap is required.

Preparation of Well-Defined Oligothiophenes for OLEDs and OFETs

This compound is specifically chosen for the synthesis of well-defined head-to-tail (HT) type oligothiophenes . These oligomers serve as active semiconducting layers or as model compounds for studying structure-property relationships in organic field-effect transistors (OFETs) and OLEDs. Its 2,5-substitution pattern ensures the precise regioregularity needed for consistent and predictable charge transport properties.

Development of Novel Conductive Materials and Chemical Sensors

Copolymers synthesized using 2-bromo-5-hexylthiophene often exhibit enhanced charge transport properties, rendering them highly suitable for use in thin-film transistors and solar cells . Its utility extends to the broader materials science field for the development of novel conductive materials and sensors, where its specific substitution pattern can be leveraged to tune electronic properties.

Large-Scale Monomer Production for Industrial Polymer Synthesis

The existence of a high-yield (~97%) synthetic route to a key intermediate (4-bromo-2-hexylthiophene) underscores the scalability and cost-effectiveness of producing 2-bromo-5-hexylthiophene [2]. This is a critical factor for industrial users who require reliable, large-volume access to monomers for manufacturing organic electronic materials, ensuring a stable supply chain for commercial applications.

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